molecular formula C20H17ClN2O6 B15037788 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]propanoic acid

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]propanoic acid

Cat. No.: B15037788
M. Wt: 416.8 g/mol
InChI Key: BJRAGOBDGIWCDB-DHDCSXOGSA-N
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Description

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]propanoic acid is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a benzodioxole derivative with a chlorophenylformamide under specific reaction conditions to form the intermediate. This intermediate is then subjected to further reactions, including amide bond formation and subsequent functional group modifications, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17ClN2O6

Molecular Weight

416.8 g/mol

IUPAC Name

3-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C20H17ClN2O6/c21-14-4-2-1-3-13(14)19(26)23-15(20(27)22-8-7-18(24)25)9-12-5-6-16-17(10-12)29-11-28-16/h1-6,9-10H,7-8,11H2,(H,22,27)(H,23,26)(H,24,25)/b15-9-

InChI Key

BJRAGOBDGIWCDB-DHDCSXOGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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